molecular formula C16H20N4O B5708025 N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide

カタログ番号 B5708025
分子量: 284.36 g/mol
InChIキー: UTLRYDKJVXGENU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide, also known as GK-3, is a synthetic compound that has been studied extensively for its potential therapeutic properties. This compound was first synthesized in the early 1990s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.

作用機序

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide works by inhibiting the activity of GSK-3, which is involved in the regulation of several cellular processes, including the phosphorylation of tau protein. Tau protein is a key component of the neurofibrillary tangles that are characteristic of Alzheimer's disease. Inhibition of GSK-3 by N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to reduce the phosphorylation of tau protein, which may help to prevent the formation of neurofibrillary tangles and slow the progression of Alzheimer's disease.
Biochemical and physiological effects:
In addition to its effects on GSK-3 and tau protein phosphorylation, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have a high degree of selectivity for GSK-3, meaning that it is unlikely to interact with other enzymes or proteins in the cell. However, one limitation of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it has not yet been extensively tested in animal models or clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. One area of focus could be on developing more selective inhibitors of GSK-3, which could potentially have fewer side effects than N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. Another area of focus could be on testing the efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could explore the potential use of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in combination with other drugs or therapies for the treatment of neurodegenerative diseases.

合成法

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide involves several steps, including the condensation of 2,3-dimethylquinoxaline-6-carboxaldehyde with piperidine-4-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 4-chlorobenzoyl chloride. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide is relatively straightforward and can be performed in a laboratory setting.

科学的研究の応用

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Several studies have shown that N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide can inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide a potential candidate for the treatment of neurodegenerative diseases.

特性

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-12(2)18-15-10-13(6-7-14(15)17-11)19-16(21)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLRYDKJVXGENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。